β-Lactam Potentiation vs. Phomoidrides
In a 2024 direct head‑to‑head study, oxasetin was compared with five phomoidride congeners (A–D, H) for its ability to potentiate meropenem (MEPM) against MRSA. Oxasetin alone displayed an MIC of 64 µg/mL; when co‑administered at 32 µg/mL, it reduced the MEPM MIC from 4 µg/mL (alone) to 1 µg/mL, representing a 4‑fold potentiation — the strongest effect among all six compounds tested. By contrast, phomoidrides A–D and H each had standalone MICs >256 µg/mL and reduced MEPM MICs to only 2–4 µg/mL, a substantially weaker potentiation [1].
| Evidence Dimension | Meropenem MIC reduction in combination against MRSA |
|---|---|
| Target Compound Data | Oxasetin alone MIC = 64 µg/mL; at 32 µg/mL co-administration, MEPM MIC = 1 µg/mL (4-fold reduction from MEPM alone MIC of 4 µg/mL) [1] |
| Comparator Or Baseline | Phomoidride A: alone MIC >256 µg/mL, combination MEPM MIC = 4 µg/mL. Phomoidride B: alone MIC >256 µg/mL, combination MEPM MIC = 2 µg/mL. Phomoidride C/D/H: alone MIC >256 µg/mL, combination MEPM MIC = 4 µg/mL. Meropenem alone MIC = 4 µg/mL [1] |
| Quantified Difference | Oxasetin achieves a 4‑fold MEPM MIC reduction (4→1 µg/mL) vs. 0‑2‑fold for phomoidride congeners (4→2‑4 µg/mL), and requires only 32 µg/mL — one‑eighth of the concentration used for phomoidrides (256 µg/mL) [1] |
| Conditions | Broth microdilution; MRSA clinical isolate; Mueller‑Hinton medium; 35°C, 18 h incubation [1] |
Why This Matters
For researchers developing β‑lactam combination therapies against MRSA, oxasetin offers the strongest and most concentration‑efficient potentiation among the known phomoidride/oxasetin chemotype, enabling lower co‑administered doses and reduced off‑target exposure.
- [1] Honsho M, Kimishima A, Ikeda A, Iwatsuki M, Nonaka K, Matsui H, Hanaki H, Asami Y, Sunazuka T. The potentiation activity of β-lactam by phomoidrides and oxasetin against methicillin-resistant Staphylococcus aureus. J Antibiot (Tokyo). 2024;77(3):185-188. Supplementary Table S4-2. doi:10.1038/s41429-023-00691-2. View Source
